4-Isocyanato-4-methylpentan-2-one

Catalog No.
S14485715
CAS No.
57381-94-9
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isocyanato-4-methylpentan-2-one

CAS Number

57381-94-9

Product Name

4-Isocyanato-4-methylpentan-2-one

IUPAC Name

4-isocyanato-4-methylpentan-2-one

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-6(10)4-7(2,3)8-5-9/h4H2,1-3H3

InChI Key

KRSNYTCRGFVFBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)N=C=O

4-Isocyanato-4-methylpentan-2-one is an organic compound belonging to the isocyanate family, characterized by the presence of an isocyanate functional group (-N=C=O) attached to a ketone structure. Its molecular formula is C₆H₁₁N₃O, and it is known for its reactivity and utility in various chemical applications. This compound typically appears as a colorless to pale yellow liquid with a distinctive odor, making it important in industrial settings, particularly in the synthesis of polymers and other chemicals.

The reactivity of 4-isocyanato-4-methylpentan-2-one is primarily driven by its isocyanate group, which can participate in several key reactions:

  • Reaction with Alcohols: It reacts with alcohols to form urethanes through a nucleophilic addition mechanism.
  • Reaction with Amines: The compound can react with amines to yield ureas, which are significant in the production of polyurethanes.
  • Reaction with Water: When exposed to moisture, it can hydrolyze to form carbon dioxide and an amine.
  • Self-Addition Reactions: Isocyanates can also undergo self-reaction, leading to the formation of dimers or oligomers under certain conditions .

These reactions underline the compound's versatility in synthetic chemistry, particularly in polymer science.

The synthesis of 4-isocyanato-4-methylpentan-2-one can be achieved through several methods:

  • From 4-Methylpentan-2-one: The ketone can be converted to its corresponding isocyanate via reaction with phosgene or other isocyanate precursors.
  • Direct Synthesis: The compound may also be synthesized directly from the reaction of an amine derivative with phosgene or by using a suitable isocyanation reagent under controlled conditions.
  • One-Pot Synthesis: A more advanced synthetic route involves a one-pot reaction where a ketone and an amine are treated simultaneously with an isocyanation reagent .

4-Isocyanato-4-methylpentan-2-one finds various applications across industries:

  • Polyurethane Production: It serves as a key intermediate in the production of polyurethanes, which are widely used in foams, elastomers, and coatings.
  • Adhesives and Sealants: The compound's reactivity allows it to be utilized in formulating strong adhesives and sealants.
  • Coatings: It can be incorporated into coating formulations for enhanced durability and chemical resistance.

Interaction studies involving 4-isocyanato-4-methylpentan-2-one often focus on its reactivity with biological molecules or other chemicals. For instance:

  • Reactivity with Biological Nucleophiles: Studies have shown that isocyanates can react with amino acids and proteins, leading to modifications that may affect protein function.
  • Environmental Impact: Research into its atmospheric reactions indicates potential pathways for degradation or transformation when released into the environment.

Several compounds share structural similarities with 4-isocyanato-4-methylpentan-2-one, including:

Compound NameStructureUnique Features
4-Methylpentan-2-oneC₆H₁₂OA ketone precursor without isocyanate functionality
Methyl Isobutyl Ketone (MIBK)C₆H₁₂OCommon solvent; lower reactivity than isocyanates
Hexamethylene DiisocyanateC₁₂H₁₈N₂O₂A diisocyanate used in polyurethane production
Toluene DiisocyanateC₉H₆N₂O₂Aromatic diisocyanate; higher reactivity

These compounds highlight the unique position of 4-isocyanato-4-methylpentan-2-one within the broader category of isocyanates due to its specific structure and reactivity profile.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

141.078978594 g/mol

Monoisotopic Mass

141.078978594 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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